molecular formula C16H14FNO5S B2715977 dimethyl 5-(3-fluorophenyl)-2-oxo-2,3-dihydro-1H-2lambda~4~-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate CAS No. 337920-91-9

dimethyl 5-(3-fluorophenyl)-2-oxo-2,3-dihydro-1H-2lambda~4~-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate

Cat. No.: B2715977
CAS No.: 337920-91-9
M. Wt: 351.35
InChI Key: KCIMLJNZZQRAFE-UHFFFAOYSA-N
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Description

Dimethyl 5-(3-fluorophenyl)-2-oxo-2,3-dihydro-1H-2lambda~4~-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate is a chemical compound with the molecular formula C16H14FNO6S . The compound has a molecular weight of 367.35 .


Molecular Structure Analysis

The molecular structure of this compound is defined by the orientation of two methyl ester groups, which may adopt pseudo-trans or pseudo-cis positions in relation to the pyrrolo-thiazole system . The envelope form of the thiazolidine ring is present in all conformers, with the sulfur atom placed in the apex position, while the pyrrole ring is almost planar .


Physical and Chemical Properties Analysis

This compound is a solid substance . Its exact physical and chemical properties, such as melting point, boiling point, solubility, and stability, are not provided in the available information.

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have explored various synthetic pathways and chemical reactions involving structurally related compounds to dimethyl 5-(3-fluorophenyl)-2-oxo-2,3-dihydro-1H-2lambda4-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate. For instance, synthesis and evaluation of antileukemic activity of derivatives showing significant promise in anticancer research were reported by Ladurée et al. (1989) in their study on 5-thienyl- or 5-(2-furyl)-2,3-dihydro-6,7-bis(hydroxymethyl)-1H-pyrrolizine bis(alkylcarbamates) and derivatives, highlighting the antileukemic activity comparable with mitomycin Ladurée et al., 1989.

Anticancer Activities

A variety of structurally related compounds have been synthesized and evaluated for their potential anticancer activities. Kong et al. (2008) designed and synthesized dimethyl [1,1′‐biphenyl]‐2,2′‐dicarboxylate derivatives containing methylenedioxy and 1,3,4‐thiadiazole moieties, showing notable anticancer activities in vitro against several human tumor cell lines Kong et al., 2008.

Fluorescence and Sensing Applications

The study of carbon dots with high fluorescence quantum yield by Shi et al. (2016) illustrated the fluorescence origins from organic fluorophores related to dimethyl 5-(3-fluorophenyl)-2-oxo-2,3-dihydro-1H-2lambda4-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate, expanding their applications in sensing and imaging Shi et al., 2016.

Neuroprotective and Antitumor Efficacy

Investigations into the effects of structurally related compounds on the nervous system revealed significant findings. For example, Rzeski et al. (2007) demonstrated the anticancer and neuroprotective activities of 2-amino-1,3,4-thiadiazole-based compounds, showcasing their potential in cancer treatment and neuroprotection Rzeski et al., 2007.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .

Mechanism of Action

Properties

IUPAC Name

dimethyl 5-(3-fluorophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO5S/c1-22-15(19)12-11-7-24(21)8-18(11)14(13(12)16(20)23-2)9-4-3-5-10(17)6-9/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCIMLJNZZQRAFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CS(=O)CN2C(=C1C(=O)OC)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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